

MMV676584 Medicines for Malaria Venture Pathogen Box

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MMV676584**

Cat. No.: **B4942471**

[Get Quote](#)

An In-Depth Technical Guide to **MMV676584** of the Medicines for Malaria Venture Pathogen Box

Introduction

MMV676584 is one of 400 compounds comprising the Medicines for Malaria Venture (MMV) Pathogen Box, a collection of diverse, drug-like molecules with demonstrated activity against various pathogens responsible for neglected diseases.^[1] This open-access resource was assembled to catalyze drug discovery efforts by providing researchers with a starting point for new therapeutic development. The compounds within the Pathogen Box, including **MMV676584**, have undergone initial screening for biological activity and cytotoxicity, presenting a valuable toolkit for identifying novel leads for a range of diseases.

Chemical and Physical Properties

While a dedicated entry with comprehensive experimental data for **MMV676584** is not readily available in public databases like PubChem and ChEMBL, information can be aggregated from screening studies that have utilized the Pathogen Box. The chemical structure of **MMV676584** is essential for any further computational or medicinal chemistry efforts.

Table 1: Physicochemical Properties of **MMV676584**

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₄ Cl ₂ N ₂ O ₅ S	ChEMBL
Molecular Weight	469.3 g/mol	ChEMBL
SMILES	O=S(N1C(C(C(C=C2)=C(Cl)C=C2)=O)C(C3=CC=C(Cl)C=C3)=C1C4=CC=C(N(=O)=O)C=C4)(C)=O	ChEMBL

Biological Activity

MMV676584 has been evaluated in several screening campaigns against a variety of pathogens. The following table summarizes the available quantitative data from these studies.

Table 2: In Vitro Biological Activity of **MMV676584**

Target Organism/Assay	Strain/Cell Line	Activity Type	Value	Unit	Publication/Source
Trypanosoma cruzi	% Inhibition	18.2	%		Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors
Trypanosoma brucei rhodesiense	% Inhibition	2.7	%		Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors
Cruzain (T. cruzi cysteine protease)	% Inhibition	1.8	%		Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors
TbrCatL (T. brucei cysteine protease)	% Inhibition	1.8	%		Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors

It is important to note that in the study focused on Cruzain and TbrCatL inhibitors, **MMV676584** was not prioritized for further investigation due to its low inhibitory activity in the initial screen.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

Antitrypanosomal Activity Screening


The following protocol is a generalized representation based on common practices for screening compounds against *Trypanosoma* species.

Objective: To determine the in vitro growth inhibition of *Trypanosoma cruzi* and *Trypanosoma brucei rhodesiense* by **MMV676584**.

Materials:

- *T. cruzi* and *T. brucei rhodesiense* cultures
- Appropriate culture medium (e.g., SDM-79)
- **MMV676584** stock solution (e.g., in DMSO)
- 96-well microplates
- Resazurin-based viability dye
- Plate reader for fluorescence measurement

Workflow Diagram:

[Click to download full resolution via product page](#)

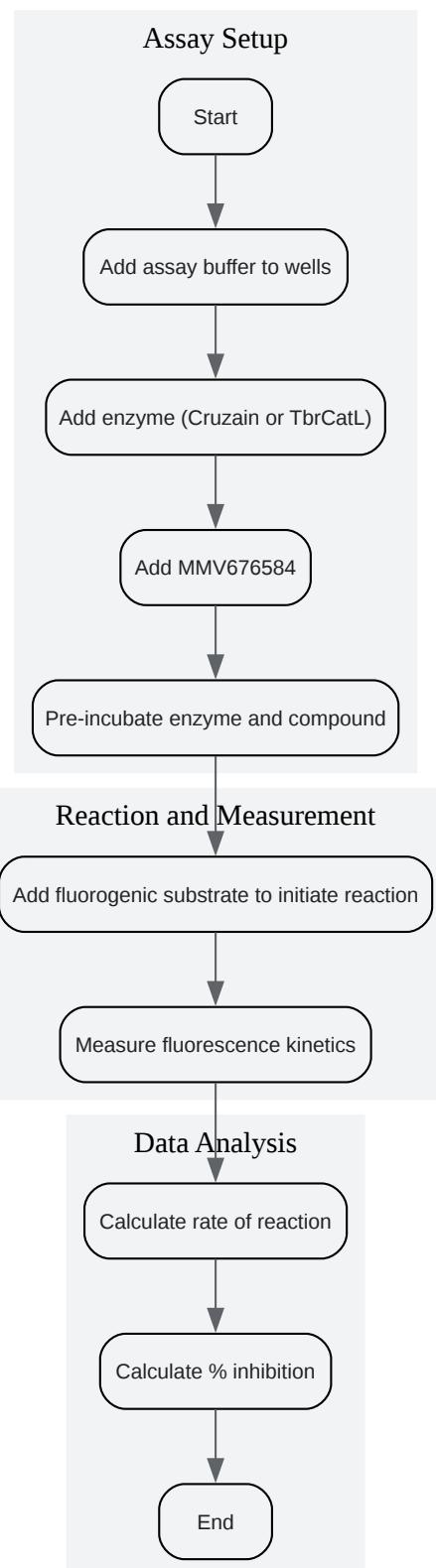
Caption: Workflow for in vitro antitrypanosomal activity assay.

Procedure:

- Parasite cultures are maintained in their respective optimal growth media.
- **MMV676584** is serially diluted to achieve a range of final assay concentrations.
- A defined number of parasites are seeded into the wells of a 96-well plate.
- The compound dilutions are added to the corresponding wells. Control wells containing parasites with vehicle (DMSO) and media alone are included.
- Plates are incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for 72 hours.
- A resazurin-based viability reagent is added to each well, and the plates are incubated for an additional 4 hours.
- Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
- The percentage of growth inhibition is calculated by comparing the fluorescence of the compound-treated wells to the vehicle control wells.

Enzyme Inhibition Assay (Cruzain and TbrCatL)

The following is a representative protocol for assessing the inhibition of parasitic cysteine proteases.


Objective: To determine the inhibitory activity of **MMV676584** against Cruzain and TbrCatL.

Materials:

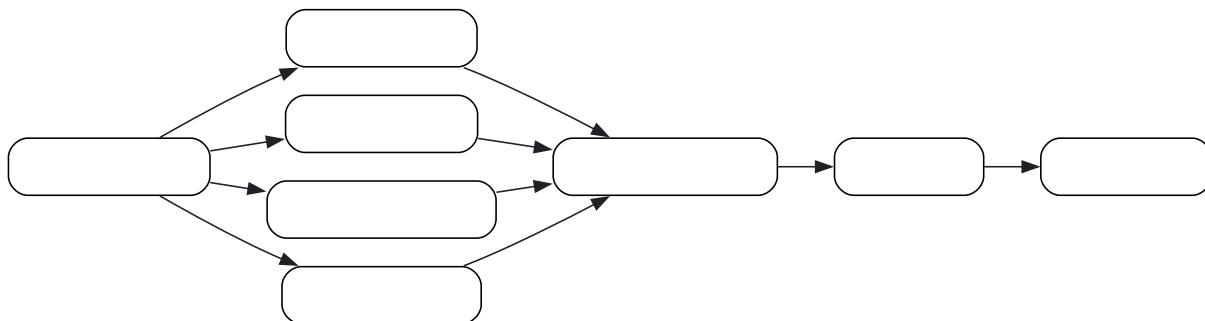
- Recombinant Cruzain and TbrCatL enzymes
- Fluorogenic substrate (e.g., Z-FR-AMC)
- Assay buffer (e.g., sodium acetate buffer with DTT)
- **MMV676584** stock solution

- 96-well black microplates
- Fluorescence plate reader

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for cysteine protease inhibition assay.


Procedure:

- The assay is performed in a 96-well black microplate.
- The enzyme, assay buffer, and **MMV676584** (or vehicle control) are added to the wells.
- The mixture is pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.
- The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
- The fluorescence is measured kinetically over a period of time using a plate reader.
- The rate of reaction is determined from the linear portion of the kinetic curve.
- The percentage of inhibition is calculated by comparing the reaction rate in the presence of the compound to the rate of the vehicle control.

Signaling Pathways and Mechanism of Action

The mechanism of action for **MMV676584** has not yet been elucidated. The initial screening data against Cruzain and TbrCatL suggest that it does not act as a potent inhibitor of these specific cysteine proteases. Further studies, such as target-based screening against other essential parasite enzymes or phenotypic screening coupled with transcriptomic or proteomic analyses, would be required to identify its molecular target and signaling pathway.

Logical Relationship Diagram for Target Deconvolution:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MMV676584 Medicines for Malaria Venture Pathogen Box]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b4942471#mmv676584-medicines-for-malaria-venture-pathogen-box>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com